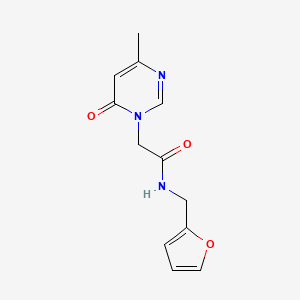![molecular formula C13H18O3 B2470037 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid CAS No. 97395-13-6](/img/structure/B2470037.png)
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid”, also known as fenofibric acid, is a fibric acid derivative. It has a molecular formula of C13H18O3 and a molecular weight of 222.28 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H18O3/c1-8(2)12-6-5-11(7-9(12)3)16-10(4)13(14)15/h5-8,10H,1-4H3,(H,14,15) . This indicates the specific arrangement of atoms and bonds in the molecule.
Wissenschaftliche Forschungsanwendungen
1. Anti-inflammatory Activities
Phenolic compounds, including variants of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, have been studied for their anti-inflammatory activities. A study by Ren et al. (2021) isolated new phenolic compounds from the leaves of Eucommia ulmoides Oliv., which showed modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells. This research enriches the chemical information regarding Eucommia ulmoides Oliv. and supports further research into its anti-inflammatory effects (Ren et al., 2021).
2. Synthesis and Characterization
The compound's synthesis and characterization have been a focus of research. Zhang Dan-shen (2009) worked on synthesizing a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid. The synthesis involved various reactions and was confirmed using IR, 1HNmR, and MS, indicating a methodology for synthesizing and studying similar compounds (Zhang Dan-shen, 2009).
3. Herbicidal Applications
A study by Shimabukuro et al. (1978) investigated the physiological effects of a related compound, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, as a selective herbicide. The study explored its mode of action in plants and suggested that the compound functions as a strong auxin antagonist with a different mechanism for inhibiting root growth (Shimabukuro et al., 1978).
4. Renewable Building Block for Polybenzoxazine
Phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound related to 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, was explored as a renewable building block for enhancing the reactivity of -OH bearing molecules towards benzoxazine ring formation. This research, conducted by Trejo-Machin et al. (2017), shows the potential of using renewable phloretic acid as a sustainable alternative to phenol in the formation of benzoxazine, paving the way for a multitude of applications in materials science (Trejo-Machin et al., 2017).
5. Antimicrobial Activity
Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, which are structurally similar to 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid, have been synthesized and evaluated for their antibacterial activities. A study by Zhang et al. (2011) found these compounds to be active against Gram-negative and Gram-positive bacteria, indicating the potential antimicrobial applications of similar compounds (Zhang et al., 2011).
Wirkmechanismus
Target of Action
Similar compounds have been known to interact with peroxisome proliferator-activated receptors (ppars), which play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
If it acts similarly to other PPAR agonists, it would bind to these receptors, leading to conformational changes that allow the receptors to regulate gene expression .
Biochemical Pathways
Ppar agonists generally influence lipid metabolism, glucose homeostasis, and inflammatory responses .
Result of Action
If it acts as a PPAR agonist, it could potentially influence lipid and glucose metabolism, and modulate inflammatory responses .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid .
Eigenschaften
IUPAC Name |
3-(5-methyl-2-propan-2-ylphenoxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-9(2)11-5-4-10(3)8-12(11)16-7-6-13(14)15/h4-5,8-9H,6-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHIVRVVKOCCNME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-Methyl-2-(propan-2-yl)phenoxy]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

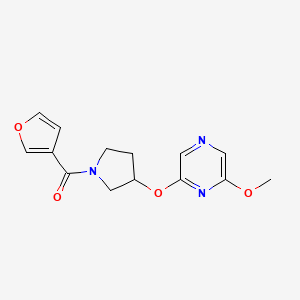
![N-(3-chloro-4-methoxyphenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2469956.png)
![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-ethylphenyl)acetamide](/img/structure/B2469957.png)
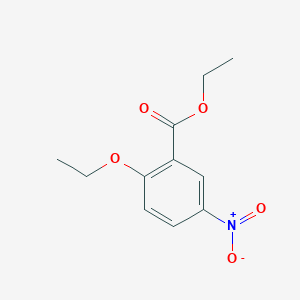
![ethyl 3-(4-oxo-4H-chromene-3-carboxamido)benzo[b]thiophene-2-carboxylate](/img/no-structure.png)
![2,5-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-3-carboxamide hydrochloride](/img/structure/B2469964.png)
![1,3-Dimethyl-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2469965.png)
![1-(3-Chloro-2-methylphenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2469966.png)

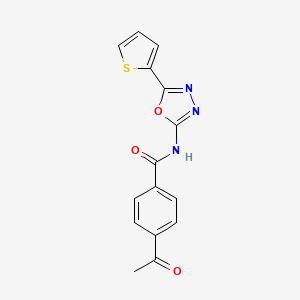
![3-(1H-tetrazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2469972.png)
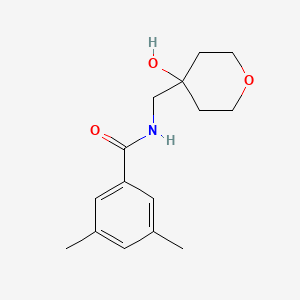
![1-(2-Chlorophenyl)-3-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]urea](/img/structure/B2469974.png)
